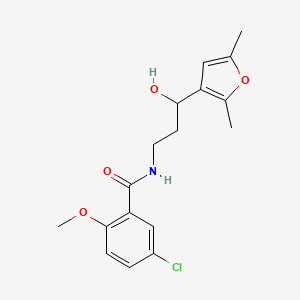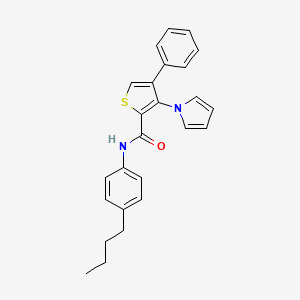![molecular formula C36H30N6O5S B2981179 6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 689758-75-6](/img/structure/B2981179.png)
6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a non-polymer with the molecular formula C20H15F3N6O2S2. It has a molecular weight of 492.497 . The compound is also known as N-(5-{[(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N’-[3-(trifluoromethyl)phenyl]urea .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-oxo-4H-pyrido[1,2-a]pyrimidines have been synthesized from 2-pyridylaminomethyleneisopropylidenemalonates by melting them . Another method involves the cyclization of various 2-amino pyridines with β-oxo ester or alkynoate .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI string: InChI=1S/C20H15F3N6O2S2/c1-11-5-6-15-24-14 (8-16 (30)29 (15)9-11)10-32-19-28-27-18 (33-19)26-17 (31)25-13-4-2-3-12 (7-13)20 (21,22)23/h2-9H,10H2,1H3, (H2,25,26,27,31) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the opening of the dioxane ring, evolution of acetone, decarboxylation, and cyclization .Physical And Chemical Properties Analysis
The compound has a formal charge of 0, an atom count of 48, a chiral atom count of 0, and a bond count of 51 .Applications De Recherche Scientifique
Heterocyclic Amines in Dietary Sources
Research on heterocyclic amines (HCAs) like MeIQx and PhIP, which are formed during the cooking of meat and fish, provides insights into the carcinogenic potential of these compounds and their metabolism in humans and rodents. Studies using accelerator mass spectrometry (AMS) have highlighted the dosimetry of protein and DNA adduct formation by low doses of these HCAs, revealing significant differences in adduct levels and metabolite profiles between humans and rodents. This research suggests that human exposure to similar compounds through dietary sources could have implications for understanding the carcinogenic risks associated with food preparation methods and the metabolic processing of these compounds in the human body (Turteltaub et al., 1999).
Exposure to Carcinogenic Compounds in Foods
Another study focused on the exposure of humans to carcinogenic heterocyclic amines in cooked foods, indicating that humans are continually exposed to these compounds in the normal diet. This research underlines the importance of understanding how food preparation and consumption contribute to the exposure of potentially harmful compounds. The study's findings on the daily exposures to specific HCAs like PhIP and MeIQx can inform dietary recommendations and cancer prevention strategies (Wakabayashi et al., 1993).
Propriétés
IUPAC Name |
6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N6O5S/c43-33-18-26(37-32-8-4-5-13-41(32)33)22-48-36-38-29-20-31-30(46-23-47-31)19-28(29)35(45)42(36)21-24-9-11-25(12-10-24)34(44)40-16-14-39(15-17-40)27-6-2-1-3-7-27/h1-13,18-20H,14-17,21-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSHZUAHIAIMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC7=CC(=O)N8C=CC=CC8=N7)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2981096.png)
![4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2981098.png)




![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2981106.png)
![5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester](/img/structure/B2981108.png)
![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2981109.png)




![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2981119.png)